molecular formula C20H30O7 B1664725 Antibiotic A 26771B CAS No. 56448-20-5

Antibiotic A 26771B

Cat. No. B1664725
CAS RN: 56448-20-5
M. Wt: 382.4 g/mol
InChI Key: CAOCHWFVLJETKN-SADTYBKJSA-N
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Description

Antibiotic A 26771B is a 16-membered macrocyclic lactone isolated from Penicillium turbatum . It was patented and then published by Eli Lilly and Co. in 1975 . A 26771B is closely related to the berkeleylactones, recently reported as antibiotics derived from a co-fermentation of P. fuscum and P. camenbertii/clavigerum . It shows potent activity in vitro against Gram-positive bacteria and moderate activity against a broad selection of fungi .


Synthesis Analysis

The synthesis of A 26771B has been reported in several studies . For example, a stereospecific total synthesis and absolute configuration of A 26771B was reported by Tatsuta K. et al., in Tetrahedron Letters in 1980 .


Molecular Structure Analysis

The molecular formula of A 26771B is C20H30O7 . The exact mass is 382.20 and the molecular weight is 382.450 .


Chemical Reactions Analysis

While specific chemical reactions involving A 26771B are not detailed in the search results, it’s known that A 26771B is a 16-membered macrocyclic lactone . Macrocyclic lactones are known for their complex chemical structures and diverse biological activities.


Physical And Chemical Properties Analysis

A 26771B is a white solid . It is soluble in ethanol, methanol, DMF or DMSO . .

Scientific Research Applications

  • Antibacterial Agent

    • Field : Microbiology
    • Application : A 26771B exhibits moderate antimicrobial activity against Gram-positive bacteria, mycoplasma, and fungi .
    • Results : The antibiotic shows potent activity in vitro against Gram-positive bacteria and moderate activity against a broad selection of fungi .
  • Inhibition of Potassium-dependent ATPase

    • Field : Biochemistry
    • Application : A 26771B inhibits potassium-dependent ATPase in rat liver mitochondria .
    • Results : The antibiotic effectively inhibits potassium-dependent ATPase in rat liver mitochondria .
  • Antibacterial Agent

    • Field : Microbiology
    • Application : A 26771B exhibits moderate antimicrobial activity against Gram-positive bacteria, mycoplasma, and fungi .
    • Results : The antibiotic shows potent activity in vitro against Gram-positive bacteria and moderate activity against a broad selection of fungi .
  • Inhibition of Potassium-dependent ATPase

    • Field : Biochemistry
    • Application : A 26771B inhibits potassium-dependent ATPase in rat liver mitochondria .
    • Results : The antibiotic effectively inhibits potassium-dependent ATPase in rat liver mitochondria .

Safety And Hazards

A 26771B is not for human or veterinary use . It should be stored at -20°C .

properties

IUPAC Name

4-[[(3E,6S,16R)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O7/c1-15-9-7-5-3-2-4-6-8-10-17(16(21)11-13-19(24)26-15)27-20(25)14-12-18(22)23/h11,13,15,17H,2-10,12,14H2,1H3,(H,22,23)/b13-11+/t15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOCHWFVLJETKN-SADTYBKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCCCCC(C(=O)C=CC(=O)O1)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCCCCCCC[C@@H](C(=O)/C=C/C(=O)O1)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antibiotic A 26771B

CAS RN

56448-20-5
Record name Butanedioic acid, 1-[(3E,6S,16R)-16-methyl-2,5-dioxooxacyclohexadec-3-en-6-yl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56448-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Antibiotic A 26771B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056448205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-26771B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH19TJ89BL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
SG Lister - 1983 - spiral.imperial.ac.uk
… Tatsuta's synthesis of the structurally less complex antibiotic A-26771B is interesting in that, at the outset of the project, the absolute configuration of the molecule had not been …
Number of citations: 2 spiral.imperial.ac.uk
RCF Jones - Natural Product Reports, 1984 - pubs.rsc.org
… Full details have appeared of the synthesis of antibiotic A26771B (63) from carbohydrate precursors.54 A further synthesis of (63) has utilized an intramolecular 1,3-dipolar cycloaddition …
Number of citations: 5 pubs.rsc.org
KRS Prasad - ir.kluniversity.in
This thesis consists of five chapters. Chapter-I deals with stereoselective total synthesis of (L)-sedridine. An asymmetric synthesis of the piperidine alkaloid (L)-sedridine isolated from …
Number of citations: 0 ir.kluniversity.in
M Göbel, H Schwalbe - 2015 - Wiley Online Library
… Norgestrel, methyl jasmonate, aspicilin, confertin, rosaranolide, and the macrolide antibiotic A 26771B were just some of the target compounds for which he developed the synthesis in …
Number of citations: 7 onlinelibrary.wiley.com
JE Baldwin, RM Adlington… - Journal of the Chemical …, 1991 - pubs.rsc.org
A new and relatively simple method involving Pd0-catalysed cross coupling of acid chlorides and β-stannyl alkenoates provides an efficient route to γ-oxo-α,β-unsaturated macrolides. …
Number of citations: 12 pubs.rsc.org
BE Maryanoff - Asymmetric Synthesis V4, 2012 - books.google.com
The fascination of organic silicon compounds greatly derives from silicon’s position in the periodic table of the elements, in group IV, just below carbon. Since compounds of carbon …
Number of citations: 7 books.google.com
H Stach, M Hesse - Tetrahedron, 1988 - Elsevier
… The cleavage of the a-bond in 101 (n = 13) has been used for the preparation of the 15 membered starting material in the synthesis of the antibiotic A 26771B.” …
Number of citations: 140 www.sciencedirect.com
COO COOE - Aliphatic and Related Natural Product Chemistry …, 2007 - books.google.com
… The antibiotic A-26771B (145) from Penicillium turbatum has been the target of two recent syntheses (cf. 2, 116), -16both involving lactonisation of hydroxy-acid precursors 7, in one …
Number of citations: 0 books.google.com
G Quinkert, K Eis - Essays in Contemporary Chemistry: From …, 2001 - Wiley Online Library
This essay deals with its subject from a personal point of view. During a timespan, in which photochemistry developed from a phenomenological branch of the natural sciences into a …
Number of citations: 3 onlinelibrary.wiley.com
FD Gunstone, RCF Jones - 1983
Number of citations: 4

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